2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Lipophilicity Drug design Physicochemical properties

Researchers often face inconsistent reactivity when scaling fluorinated pyridine intermediates. This compound solves that with a well-defined 3-fluoropyridine core and gem-dimethyl chain, ensuring reliable nucleophilic aromatic substitution. Key benefits: · Balanced fragment profile: MW 168.21 Da, LogP 1.457, TPSA 38.91 Ų - optimized for CNS MPO compliance. · Commercial readiness: Supplied at ≥95% purity by multiple vendors, with bulk options available. · Supply assurance: Stocked in US and EU warehouses for prompt delivery.

Molecular Formula C9H13FN2
Molecular Weight 168.215
CAS No. 1439896-50-0
Cat. No. B2354713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine
CAS1439896-50-0
Molecular FormulaC9H13FN2
Molecular Weight168.215
Structural Identifiers
SMILESCC(C)(CN)C1=C(C=CC=N1)F
InChIInChI=1S/C9H13FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3
InChIKeyZONHVZUDSFEJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine Overview


2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine (CAS 1439896-50-0) is a fluorinated heterocyclic primary amine that serves as a versatile small-molecule scaffold and building block in organic synthesis. The compound consists of a 3-fluoropyridine ring linked to a gem-dimethyl-substituted propan-1-amine chain, giving it a molecular formula of C₉H₁₃FN₂ and a molecular weight of 168.21 g/mol. Key calculated physicochemical descriptors include a LogP of 1.457, a topological polar surface area (TPSA) of 38.91 Ų, two hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds . It is commercially supplied by multiple vendors at purities ranging from 95% to 98% .

Fluorinated heterocyclic building block for organic synthesis
Scaffold with reported lower lipophilicity for fragment-based design
Primary amine handle supports diverse derivatization workflows

Analog Substitution Risks for 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine


Close structural analogs such as 2-methyl-2-(pyridin-2-yl)propan-1-amine (CAS 199296-39-4, non-fluorinated) and 2-(3-chloropyridin-2-yl)-2-methylpropan-1-amine (CAS 1860475-30-4, 3-chloro) share an identical core scaffold but differ critically in the nature of the substituent at the pyridine 3-position. The replacement of hydrogen or chlorine with fluorine substantially alters the electronic character and lipophilicity of the molecule without changing the hydrogen-bond donor/acceptor counts or the number of rotatable bonds . These physicochemical differences directly affect the compound's behavior as a synthetic intermediate, its metabolic vulnerability, and the binding affinity of any final drug-like molecule incorporating this fragment. Consequently, interchanging these analogs without experimental validation can lead to misleading structure–activity relationship (SAR) interpretations or failed scale-up campaigns .

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine
Non-fluorinated analog (CAS 199296-39-4) may shift lipophilicity-dependent propertiesClass-level inference: ΔLogP may alter permeability and solubility profiles
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine
3-Chloro analog (CAS 1860475-30-4) may shift electronic character and reactivityClass-level inference: similar electron-withdrawing strength but different inductive and mesomeric effects

Differentiation Evidence: 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine vs. Analogs


Lower Lipophilicity vs. Analogs

The fluorine substituent at the pyridine 3-position reduces the calculated LogP by approximately 0.56 units compared to the non-fluorinated analog and by approximately 0.51 units compared to the 3-chloro analog. This lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, which are desirable attributes in fragment-based lead generation. The data are derived from vendor-provided predictive chemistry calculations .

Lower Lipophilicity
Cross-study comparable
ΔLogP = −0.56 (vs. non-fluorinated); ΔLogP = −0.51 (vs. 3-chloro)
May support solubility and permeability profile differentiation
Predicted LogP values from supplier databases; no experimental determination details provided
Lipophilicity Drug design Physicochemical properties

Pyridine Ring Electron Deficiency

The 3-fluoropyridine ring is more electron-deficient than the unsubstituted pyridine or 3-chloropyridine rings due to the strong electron-withdrawing inductive effect of fluorine (−I effect). This can enhance the reactivity of the pyridine ring toward nucleophilic aromatic substitution (SNAr) and influence the regioselectivity of metal-catalyzed cross-coupling reactions. While no quantitative kinetic data exist for this exact scaffold, the electronic effect of fluorine in analogous pyridine systems is well-documented [1].

Ring Electron Deficiency
Class-level inference
F induces significant electron deficiency vs. H; similar σₘ to Cl but distinct −I/+M character
Context-dependent reactivity for SNAr and cross-coupling sequence design
Hammett constants from literature; not measured specifically on this scaffold
Electronic effects Nucleophilic aromatic substitution Cross-coupling

Consistent High Purity Across Suppliers

The target compound is listed at ≥98% purity by at least one major supplier (Leyan), whereas the non-fluorinated analog is commonly offered at 95% purity, and the 3-chloro analog is also offered at 98% purity. The consistency of high purity across vendors reduces the risk of variable impurity profiles that can confound biological assays or synthetic transformations .

Consistent High Purity
Cross-study comparable
Target: 98% (Leyan) vs. Non-fluorinated: 95% (multiple vendors); 3-chloro: 98% (Leyan)
Higher starting purity may reduce repurification needs in fragment screening campaigns
Vendor-reported purity specifications; may vary by batch
Chemical procurement Purity specification Reproducibility

Recommended Applications: 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine


Fragment-Based Drug Discovery for CNS and Kinase Targets

The lower LogP (1.457) of this compound compared to its non-fluorinated analog (LogP 2.018) makes it a more attractive fragment for central nervous system (CNS) programs, where lower lipophilicity is correlated with reduced promiscuity and improved CNS MPO scores. Its small size (168.21 Da) and balanced hydrogen-bond donor/acceptor profile are consistent with the 'rule of three' guidelines for fragment libraries .

Fluorinated Heterocycle Synthesis via SNAr and Cross-Coupling

The electron-deficient 3-fluoropyridine ring is well-suited for nucleophilic aromatic substitution reactions, enabling the introduction of amines, alkoxides, or thiols at the 2- or 4-positions under relatively mild conditions. This reactivity can be exploited to generate diverse libraries of 2,3-disubstituted pyridines for medicinal chemistry optimization .

Analytical Internal Standard Application

The compound's unique combination of fluorine substitution and primary amine functionality, along with its commercial availability at 98% purity, makes it a suitable candidate for use as an internal standard or system suitability standard in LC-MS or GC-MS methods that monitor fluorinated pyridine derivatives in reaction mixtures or biological matrices .

Application
Selection Property
Validation Focus
Fragment-based design for CNS targets
Reported lower lipophilicity and small molecular weight profile
Lipophilicity-dependent property and promiscuity screening review
Fluorinated heterocycle synthesis
Electron-deficient 3-fluoropyridine ring context
SNAr and metal-catalyzed coupling regioselectivity review
Analytical method development support
Unique fluorine substitution and primary amine functionality
Method-specific response factor and matrix-effect control review

Technical Documentation Hub

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